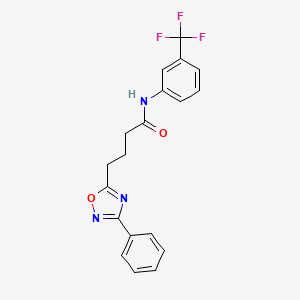
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide, also known as TFB-TBOA, is a compound used in scientific research for its ability to inhibit glutamate transporters. Glutamate is an important neurotransmitter in the brain, and its transporters play a crucial role in regulating its levels. By inhibiting these transporters, TFB-TBOA has potential applications in treating neurological disorders such as epilepsy and stroke.
作用机制
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide works by inhibiting glutamate transporters, which are responsible for removing excess glutamate from the synapse. Glutamate is an excitatory neurotransmitter, and too much of it can lead to overstimulation of neurons, which can cause seizures and other neurological problems. By inhibiting glutamate transporters, this compound increases the amount of glutamate in the synapse, which can have both beneficial and harmful effects.
Biochemical and Physiological Effects:
The increased levels of glutamate caused by this compound can have both positive and negative effects on the brain. On the one hand, glutamate is an important neurotransmitter involved in learning and memory, so increasing its levels may enhance cognitive function. On the other hand, excessive glutamate can cause excitotoxicity, which can lead to cell death and neurological damage.
实验室实验的优点和局限性
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide has several advantages for use in lab experiments. It is a potent inhibitor of glutamate transporters, which makes it a useful tool for studying the role of these transporters in various neurological processes. Additionally, this compound has been shown to have therapeutic potential in treating neurological disorders, which makes it an attractive candidate for further research.
However, there are also some limitations to the use of this compound in lab experiments. Its effects on the brain are complex and not fully understood, which makes it difficult to interpret experimental results. Additionally, this compound has potential side effects and toxicity, which must be carefully considered when designing experiments.
未来方向
There are several directions for future research on 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide. One area of interest is its potential use in treating neurological disorders such as epilepsy and stroke. Further studies are needed to determine its efficacy and safety in humans.
Another area of research is the role of glutamate transporters in other neurological processes, such as learning and memory. This compound can be a useful tool for studying these processes and may lead to a better understanding of how the brain works.
Finally, this compound may have applications beyond the field of neuroscience. For example, it may be useful in treating certain types of cancer, as glutamate plays a role in tumor growth and metastasis.
Conclusion:
This compound is a compound with potential applications in treating neurological disorders and studying the role of glutamate transporters in the brain. While its effects are complex and not fully understood, further research may lead to new insights into the workings of the brain and the development of new treatments for neurological disorders.
合成方法
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is synthesized through a multi-step process involving the reaction of various chemicals. The exact method of synthesis is complex and beyond the scope of this paper, but it involves the use of reagents such as 3-(trifluoromethyl)phenylacetic acid and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid.
科学研究应用
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide has been extensively studied in scientific research for its potential applications in treating neurological disorders. One study found that this compound was able to reduce the severity of seizures in rats with epilepsy, suggesting that it may have therapeutic potential in humans as well. Another study showed that this compound was able to protect brain cells from damage following a stroke, indicating that it may be useful in preventing stroke-related brain damage.
属性
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)14-8-4-9-15(12-14)23-16(26)10-5-11-17-24-18(25-27-17)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDKIGOMEHDLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7691468.png)
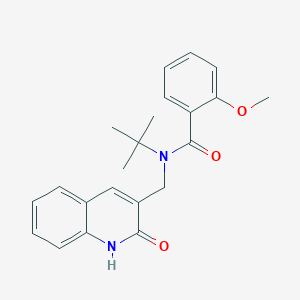

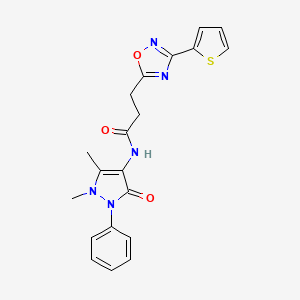

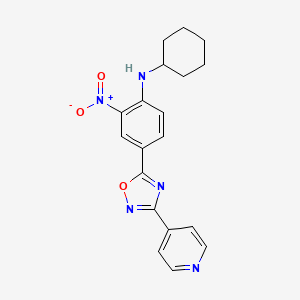
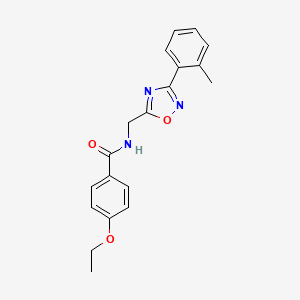
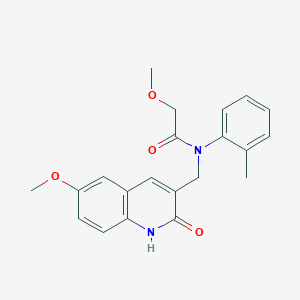


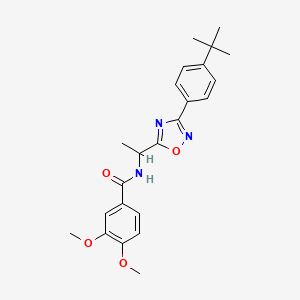
![(E)-N'-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691563.png)
![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)
